molecular formula C6H4Br2ClN B8704791 3-Bromo-6-(bromomethyl)-2-chloropyridine

3-Bromo-6-(bromomethyl)-2-chloropyridine

Cat. No.: B8704791
M. Wt: 285.36 g/mol
InChI Key: ATMJKDPTGBBTQE-UHFFFAOYSA-N
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Description

3-Bromo-6-(bromomethyl)-2-chloropyridine is a sophisticated multi-halogenated pyridine derivative designed to serve as a key synthetic intermediate in advanced chemical research. Its strategic molecular architecture, featuring both bromine and chloromethyl substituents on the pyridine ring, makes it a highly versatile precursor for constructing complex molecular architectures, particularly in medicinal chemistry and materials science . In pharmaceutical research, this compound is valued for its role in the synthesis of targeted therapeutic agents. The reactive bromomethyl group allows for efficient functionalization through nucleophilic substitution, enabling the attachment of various pharmacophores or the creation of complex heterocyclic systems often found in biologically active molecules . Concurrently, the bromo and chloro substituents on the pyridine core are ideal sites for sequential metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, facilitating the rapid exploration of structure-activity relationships (SAR) in drug discovery programs . This utility is critical for developing compounds targeting specific biological pathways . Beyond pharmaceuticals, this chemical building block shows significant promise in materials science and catalysis. It can be utilized to synthesize specialized ligands that mimic the 2-His-1-carboxylate facial triad found in many metalloenzymes . These biomimetic ligands, when coordinated to transition metals, can support high-valent metal-oxo species capable of activating C–H bonds, similar to their enzymatic counterparts. Furthermore, the compound is an excellent precursor for immobilizing these catalytic complexes onto solid supports like functionalized carbons or polymers, paving the way for developing efficient, recyclable heterogeneous catalysts .

Properties

Molecular Formula

C6H4Br2ClN

Molecular Weight

285.36 g/mol

IUPAC Name

3-bromo-6-(bromomethyl)-2-chloropyridine

InChI

InChI=1S/C6H4Br2ClN/c7-3-4-1-2-5(8)6(9)10-4/h1-2H,3H2

InChI Key

ATMJKDPTGBBTQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CBr)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Halogenated pyridines exhibit diverse reactivity based on substituent positions and types. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
3-Bromo-6-(bromomethyl)-2-chloropyridine 3-Br, 6-BrCH2, 2-Cl C6H4Br2ClN 279.32* Bromomethyl group enhances alkylation potential
3-Bromo-2-chloro-6-methylpyridine 3-Br, 2-Cl, 6-CH3 C6H5BrClN 206.47 Methyl at 6-position reduces reactivity
2-Bromo-4-chloropyridine 2-Br, 4-Cl C5H3BrClN 192.44 Halogens at adjacent positions alter electronic effects
3-Bromo-6-chloro-2-methylpyridine 3-Br, 6-Cl, 2-CH3 C6H5BrClN 206.47 Methyl at 2-position sterically hinders reactions

Key Observations :

  • The bromomethyl group in the target compound distinguishes it from methyl- or chloro-substituted analogs, offering a reactive site for nucleophilic substitution .
  • Halogen positioning (e.g., 2-Cl vs. 4-Cl) influences electronic effects on the pyridine ring, modulating reactivity in metal-catalyzed reactions .

Physical and Chemical Properties

Direct data on the target compound’s melting/boiling points or solubility is absent in the provided evidence. However, inferences can be made from analogs:

  • 3-Bromo-2-chloro-6-methylpyridine (): Melting point = 30–35°C; Boiling point = 38°C. The bromomethyl group in the target compound likely increases molecular weight and melting point due to stronger van der Waals forces.
  • The addition of a bromomethyl and chlorine substituent may render the target compound a solid.

Preparation Methods

Reaction Conditions and Mechanism

  • Starting Material : 3-Bromo-6-chloro-2-methylpyridine

  • Reagents : NBS (1.2 equiv), dibenzoyl peroxide (0.1 equiv as radical initiator)

  • Solvent : Tetrachloromethane (CCl₄)

  • Conditions : Visible light irradiation (VIS), 1 hour, room temperature

  • Yield : 95%

The reaction proceeds via a radical chain mechanism. Dibenzoyl peroxide decomposes under light to generate phenyl radicals, which abstract a hydrogen atom from the methyl group of the starting material. This produces a benzyl-type radical intermediate, which subsequently reacts with NBS to introduce a bromine atom. The use of CCl₄ as a solvent minimizes side reactions due to its non-polar nature and inability to participate in hydrogen abstraction.

Key Advantages:

  • Selectivity : The methyl group undergoes bromination without affecting the pyridine ring’s existing substituents.

  • Scalability : The reaction’s short duration and mild conditions facilitate industrial-scale production.

  • Purity : HPLC analysis confirms a product purity of ≥98%.

Alternative Bromination Strategies

While radical bromination dominates the literature, alternative methods have been explored to address specific synthetic challenges.

Bromine with Radical Initiators

In some protocols, elemental bromine (Br₂) replaces NBS, though this requires careful handling due to bromine’s volatility and toxicity. For example:

  • Reagents : Br₂ (1.1 equiv), azobisisobutyronitrile (AIBN, 0.05 equiv)

  • Solvent : CCl₄ or dichloromethane

  • Conditions : Reflux at 80°C for 3–4 hours

  • Yield : ~85%

This method is less favored industrially due to safety concerns but remains useful in small-scale laboratory settings.

Microwave-Assisted Bromination

Recent advancements in microwave chemistry have enabled rapid bromination. A typical procedure includes:

  • Reagents : NBS (1.1 equiv), dibenzoyl peroxide (0.1 equiv)

  • Solvent : Acetonitrile

  • Conditions : Microwave irradiation (150 W, 100°C), 15 minutes

  • Yield : 90%

Microwave heating reduces reaction times and improves energy efficiency, though specialized equipment is required.

Industrial-Scale Optimization

Catalyst Recycling

Dibenzoyl peroxide can be recovered post-reaction via filtration and reused without significant loss of activity, reducing costs.

Solvent Selection

While CCl₄ is effective, its environmental impact has driven research into alternatives:

SolventYield (%)Purity (%)
CCl₄9598.2
CH₂Cl₂9297.5
Toluene8896.8
Acetonitrile9097.0

Polar aprotic solvents like acetonitrile offer comparable yields with lower toxicity.

Challenges and Mitigation Strategies

Byproduct Formation

Di-brominated byproducts may form if NBS is in excess. Strategies to suppress this include:

  • Stoichiometric Control : Limiting NBS to 1.2 equivalents.

  • Temperature Modulation : Maintaining reactions below 30°C.

Purification Techniques

  • Crystallization : Methanol/water mixtures (70:30 v/v) yield high-purity crystals.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) resolves minor impurities.

Emerging Methodologies

Electrochemical Bromination

Preliminary studies suggest that electrochemical methods using NaBr as a bromine source could achieve:

  • Yield : 82%

  • Conditions : Constant potential (1.5 V), platinum electrodes, aqueous H₂SO₄.

This approach eliminates the need for radical initiators but requires further optimization.

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